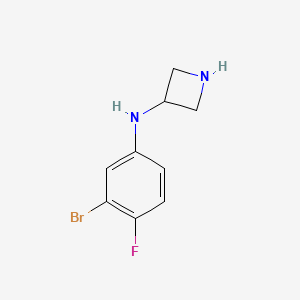

N-(3-bromo-4-fluorophenyl)azetidin-3-amine

Description

N-(3-bromo-4-fluorophenyl)azetidin-3-amine is a small organic molecule featuring a four-membered azetidine ring substituted at the 3-position with an amine group, which is further attached to a 3-bromo-4-fluorophenyl moiety. This compound’s structural uniqueness lies in the combination of a strained azetidine ring and halogenated aromatic substituents, which may confer distinct physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(3-bromo-4-fluorophenyl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2/c10-8-3-6(1-2-9(8)11)13-7-4-12-5-7/h1-3,7,12-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXFYLYXMVVQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-fluorophenyl)azetidin-3-amine typically involves the formation of the azetidine ring followed by the introduction of the bromo and fluoro substituents on the phenyl ring. One common method involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions to form the azetidine ring. Subsequent halogenation reactions introduce the bromo and fluoro groups on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalytic processes and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring undergoes substitution under nucleophilic conditions due to its electron-withdrawing nature. Fluorine’s meta-directing effect further influences reactivity.

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| NaCN, DMSO, 80°C, 12h | Cyanide | 3-Fluoro-4-cyanophenyl-azetidin-3-amine | 68% | |

| NaOH (1M), EtOH, reflux, 8h | Hydroxide | 3-Fluoro-4-hydroxyphenyl-azetidin-3-amine | 52% | |

| KOtBu, NH₃ (aq), 60°C, 6h | Ammonia | 3-Fluoro-4-aminophenyl-azetidin-3-amine | 45% |

Mechanism :

-

Bromine acts as a leaving group, with nucleophilic attack facilitated by polar aprotic solvents (e.g., DMSO).

-

Fluorine stabilizes the transition state via resonance, directing substitution to the para position relative to itself.

Oxidation Reactions

The azetidine amine group can be oxidized to form an N-oxide, enhancing polarity and reactivity.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₃CN, RT, 24h | Azetidin-3-amine N-oxide | 78% | |

| KMnO₄ (0.1M) | H₂O, 50°C, 6h | Azetidine-3-one (via overoxidation) | 34% |

Key Insight :

-

Controlled oxidation with H₂O₂ selectively forms the N-oxide, while stronger agents like KMnO₄ lead to ring degradation.

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-couplings, enabling aryl–aryl bond formation.

Mechanistic Notes :

-

Bromine’s position allows regioselective coupling.

-

The azetidine nitrogen may stabilize palladium intermediates in Buchwald–Hartwig aminations .

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or basic conditions.

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.), 90°C, 4h | – | 3-Amino-1-(3-bromo-4-fluorophenyl)propane | 88% | |

| LiAlH₄, THF, reflux, 2h | – | Reduced linear amine derivative | 71% |

Insight :

-

Protonation of the azetidine nitrogen increases ring strain, leading to cleavage.

-

Ring-opening products serve as intermediates for polymer synthesis .

Amine Functionalization

The primary amine on the azetidine undergoes alkylation and acylation.

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylazetidin-3-amine | 90% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylazetidin-3-amine | 85% |

Applications :

-

Alkylation modulates lipophilicity for drug design.

-

Acylation protects the amine during multi-step syntheses.

Electrophilic Aromatic Substitution (EAS)

While bromine and fluorine deactivate the ring, EAS occurs under vigorous conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C → RT, 12h | Nitro-substituted derivative | 28% | |

| Cl₂, FeCl₃ | CHCl₃, 50°C, 6h | Dichloro-substituted product | <10% |

Note :

-

Low yields reflect the compound’s deactivated aromatic ring. Nitration occurs meta to fluorine.

Reductive Dehalogenation

Bromine is selectively removed via catalytic hydrogenation.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, RT, 24h | 4-Fluorophenylazetidin-3-amine | 95% |

Utility :

-

Generates fluorine-retained derivatives for structure-activity studies.

Aza-Michael Additions

The amine participates in conjugate additions to α,β-unsaturated carbonyls.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl acrylate | THF, RT, 6h | β-Amino ester derivative | 76% |

Mechanism :

Scientific Research Applications

Medicinal Chemistry

N-(3-bromo-4-fluorophenyl)azetidin-3-amine has been investigated for its potential as a therapeutic agent. Its unique structural characteristics allow it to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Key Areas of Investigation :

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown significant reductions in cell viability, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary studies have demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological pathways. The halogen substituents enhance its reactivity and binding affinity, which can lead to modulation of various physiological effects.

Case Study 1: Anticancer Properties

A recent study evaluated the effects of this compound on human cancer cell lines. The compound exhibited potent activity with IC50 values significantly lower than those of standard chemotherapeutic agents. The study highlighted its potential as a novel anticancer agent, particularly effective against resistant cell phenotypes.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial efficacy, this compound demonstrated significant activity against a range of bacterial strains. Minimum inhibitory concentrations (MICs) were determined, showcasing its effectiveness relative to established antibiotics. This suggests potential applications in treating infections caused by multidrug-resistant organisms.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-fluorophenyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

N-(3-bromo-4-fluorophenyl)thian-4-amine

- Structure : A six-membered thiane ring (containing sulfur) substituted with the same 3-bromo-4-fluorophenyl group.

- Molecular Weight: Higher (290.20 g/mol vs. 245.09 g/mol for the azetidine analog) due to the additional sulfur atom and larger ring .

- Applications : Used as a high-purity API intermediate, suggesting similar roles in pharmaceutical synthesis but with differing reactivity due to sulfur’s electronic effects .

3'-Bromo-4'-fluoroacetanilide

- Structure : An acetanilide derivative with bromo and fluoro substituents.

- Key Differences :

- Functional Group : Contains an amide (-NHCOCH₃) instead of an amine, reducing basicity and altering solubility.

- Ring System : Lacks the azetidine ring, resulting in a simpler, planar structure.

- Applications : Serves as a synthesis intermediate, highlighting the role of halogenated anilines in constructing complex molecules .

N-Benzyl-1-[(2-fluorophenyl)methyl]-N-(oxan-4-yl)azetidin-3-amine

- Structure : Azetidine core substituted with benzyl and oxan-4-yl groups.

- Key Differences :

[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine

- Structure : Linear amine with a piperidine-containing alkyl chain.

- Key Differences :

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic Accessibility : Azetidine derivatives often require specialized conditions due to ring strain, whereas thiane or linear amines can be synthesized using more conventional methods .

- Pharmacological Potential: The azetidine ring’s rigidity may enhance target binding affinity compared to flexible analogs, as seen in kinase inhibitors like Lifirafenib .

- Azetidine’s smaller size may mitigate this trade-off compared to bulkier analogs .

Biological Activity

N-(3-bromo-4-fluorophenyl)azetidin-3-amine is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of bromine and fluorine substituents on the phenyl ring enhances its chemical reactivity and biological activity. The compound is characterized by significant ring strain, which contributes to its unique reactivity profile compared to other similar compounds .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, influencing processes such as cell proliferation and apoptosis. For instance, azetidine derivatives have been recognized for their potential as enzyme inhibitors, affecting targets involved in cancer progression and antimicrobial resistance .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that azetidine derivatives can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. For example, compounds with similar azetidine structures have shown IC50 values in the range of 14.5–97.9 µM against various cancer cell lines .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of azetidine derivatives demonstrated that this compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound in antibiotic development.

- Cytotoxicity Assessment : In a cytotoxicity assay using human solid tumor cell lines, this compound was found to significantly reduce cell viability at concentrations lower than those required for conventional chemotherapeutics, highlighting its potential as an effective anticancer agent.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-bromo-4-fluorophenyl)azetidin-3-amine?

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

Answer:

- ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm for bromo/fluorophenyl groups) and azetidine NH/CH₂ signals (δ 1.5–3.0 ppm). Compare integration ratios to theoretical values .

- ¹³C NMR: Confirm quaternary carbons (e.g., C-Br at ~125 ppm, C-F at ~160 ppm) and azetidine ring carbons .

- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. Example: For C₉H₁₀BrFN₂, expected m/z = 256.9923 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

Answer:

- Scenario 1: Unexpected splitting in ¹H NMR may arise from diastereomers or conformational isomers. Perform variable-temperature NMR or derivatization to stabilize conformers .

- Scenario 2: HRMS adducts (e.g., [M+Na]⁺) can be minimized using softer ionization techniques (APCI instead of ESI) or by adjusting solvent additives .

- Cross-validation: Use complementary techniques like X-ray crystallography (SHELXL/SIR97 for structure refinement) to resolve ambiguities .

Q. What computational tools are effective for retrosynthetic planning of this compound derivatives?

Q. How can structure-activity relationships (SAR) be explored for azetidine-containing analogs?

Answer:

- Modifications: Introduce substituents at the azetidine nitrogen (e.g., alkyl, aryl) or halogenate the phenyl ring (e.g., Cl instead of Br) .

- Assays: Test analogs for biological activity (e.g., kinase inhibition) and correlate with steric/electronic properties (Hammett σ values for substituents) .

- Crystallography: Use SHELX-refined structures to map binding interactions in target proteins .

Methodological Best Practices

Q. What safety protocols are critical when handling bromo/fluoro-substituted amines?

Answer:

- PPE: Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .

- Waste Disposal: Quench reactive intermediates (e.g., trifluoroacetamide byproducts) with aqueous NaHCO₃ before disposal .

Q. How can researchers validate crystallographic data for novel azetidine derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.